molecular formula C11H21NO4 B13140105 Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Cat. No.: B13140105
M. Wt: 231.29 g/mol
InChI Key: LWVJRJKVLTVHIH-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acid esters. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions. The Boc group is a common protecting group for amines, providing stability and preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the reaction of tert-butyl carbamate with ethyl 2-methylacrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the carbamate to the acrylate. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acid esters often involves the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amine.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Free amine and tert-butanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its specific combination of an ethyl ester and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C11H21NO4/c1-6-15-9(13)8(2)7-12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)

InChI Key

LWVJRJKVLTVHIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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